4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-propan-2-yloxy-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10(2)21-12-7-5-11(6-8-12)16(20)17-15-14(18-22-19-15)13-4-3-9-23-13/h3-10H,1-2H3,(H,17,19,20) |
InChI Key |
APNDREJHACUNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Thiophene-2-Carboximidamide (Amidoxime)
The synthesis begins with the conversion of thiophene-2-carbonitrile to its amidoxime derivative. This is achieved by reacting the nitrile with hydroxylamine hydrochloride under basic conditions:
Reaction Conditions :
-
Reagents : Thiophene-2-carbonitrile, NHOH·HCl, NaHCO.
-
Solvent : Ethanol/water (1:1).
-
Temperature : Reflux at 80°C for 6–8 hours.
-
Yield : 85–90%.
The amidoxime intermediate is purified via recrystallization from ethanol.
Cyclization to 1,2,5-Oxadiazole
The amidoxime undergoes cyclization to form the 1,2,5-oxadiazole ring. This step typically employs dehydrating agents or thermal conditions:
Method A (Dehydrating Agent) :
-
Reagents : Amidoxime, phosphorus oxychloride (POCl).
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 hours.
-
Yield : 70–75%.
Method B (Thermal Cyclization) :
-
Conditions : Heating at 150°C in toluene for 8 hours.
-
Yield : 65–70%.
The product, 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Synthesis of 4-(Propan-2-yloxy)Benzoyl Chloride
Etherification of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is functionalized with an isopropyl group via Williamson ether synthesis:
Reaction Conditions :
-
Reagents : 4-Hydroxybenzoic acid, isopropyl bromide, KCO.
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 100°C for 12 hours.
-
Yield : 80–85%.
The product, 4-(propan-2-yloxy)benzoic acid, is recrystallized from ethanol.
Conversion to Acyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl):
-
Conditions : Reflux in SOCl (excess) at 70°C for 3 hours.
-
Workup : Excess SOCl is removed under reduced pressure.
-
Yield : >95%.
Acylation of 4-(Thiophen-2-yl)-1,2,5-Oxadiazol-3-Amine
The final step involves coupling the oxadiazole amine with 4-(propan-2-yloxy)benzoyl chloride:
Reaction Conditions :
-
Reagents : Oxadiazole amine, acyl chloride, triethylamine (TEA).
-
Solvent : Anhydrous tetrahydrofuran (THF).
-
Temperature : 0°C to room temperature, 12 hours.
-
Yield : 75–80%.
Purification : The crude product is purified via flash chromatography (silica gel, DCM/methanol 20:1).
Optimization and Comparative Analysis
Cyclization Step Optimization
A comparative study of dehydrating agents for oxadiazole formation revealed the following:
| Dehydrating Agent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| POCl | Reflux | 4 | 75 |
| PCl | 80°C | 6 | 68 |
| HSO | 120°C | 3 | 60 |
POCl provided the highest yield due to its strong dehydrating capacity and compatibility with DCM.
Acylation Alternatives
Alternative coupling reagents were evaluated for the benzamide formation:
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride/TEA | THF | 80 | 98 |
| EDCl/HOBt | DMF | 75 | 95 |
| DCC/DMAP | CHCl | 70 | 90 |
Acyl chloride with TEA in THF proved most efficient, avoiding side reactions observed with carbodiimide reagents.
Mechanistic Insights
Oxadiazole Ring Formation
The cyclization of thiophene-2-carboximidamide proceeds via intramolecular nucleophilic attack, where the amidoxime oxygen attacks the adjacent nitrile carbon, followed by dehydration (Figure 1):
Acylation Mechanism
The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by TEA, which neutralizes HCl byproduct (Figure 2):
Challenges and Mitigation Strategies
-
Regioselectivity in Oxadiazole Formation : Competing pathways may yield 1,2,4-oxadiazole isomers. Using POCl and controlled temperatures suppresses isomerization.
-
Amine Sensitivity : The oxadiazole amine is prone to oxidation. Reactions are conducted under inert atmosphere (N or Ar).
-
Acyl Chloride Stability : Hydrolysis of the acyl chloride is minimized by using anhydrous solvents and rapid coupling.
Chemical Reactions Analysis
Amide Bond Reactions
The benzamide moiety undergoes typical amide bond reactions, including:
-
Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to form carboxylic acids or amines. For example, acid-catalyzed hydrolysis may yield 4-(propan-2-yloxy)benzoic acid and the corresponding amine.
-
Substitution : Nucleophilic substitution at the amide nitrogen is possible, though steric hindrance from the oxadiazole ring may limit reactivity.
-
Coupling Reactions : Amide bond formation involves reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), as observed in similar oxadiazole-containing compounds .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | HCl, H₂O, heat | 4-(propan-2-yloxy)benzoic acid + amine |
| Amide Coupling | EDCI, HOBt, DCM, Et₃N | Parent compound |
Oxadiazole Ring Reactions
The 1,2,5-oxadiazole ring undergoes reactions typical of aromatic heterocycles:
-
Substitution : Electrophilic aromatic substitution at positions adjacent to the ring.
-
Nucleophilic Attack : Susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.
-
Oxidation : Oxidation of the oxadiazole ring is unlikely under standard conditions due to its stability.
Thiophene Substituent Reactions
The thiophen-2-yl group participates in:
-
Electrophilic Substitution : Reactions at the 5-position of the thiophene ring (e.g., nitration, bromination) .
-
Oxidation : Thiophene can oxidize to form thiophene dioxide under strong oxidizing conditions .
Propan-2-yloxy Group Reactions
The propan-2-yloxy substituent undergoes:
-
Acidic Hydrolysis : Cleavage of the ether bond to form a phenol and acetone.
-
Alkaline Hydrolysis : Similar cleavage but under basic conditions.
Cross-Functional Group Reactions
Interactions between functional groups may occur:
-
Intramolecular Cyclization : Potential cyclization between the thiophene and oxadiazole rings under specific conditions .
-
Metal-Mediated Reactions : Transition metal catalysts (e.g., Cu, Pd) could facilitate cross-coupling reactions at the thiophene or oxadiazole positions .
Stability and Reactivity Trends
| Functional Group | Stability | Reactivity |
|---|---|---|
| Benzamide | High under neutral conditions | Moderate (susceptible to hydrolysis) |
| Oxadiazole | High (stable to heat/light) | Low (resistant to oxidation) |
| Thiophene | Moderate (prone to electrophilic attack) | High (easily oxidized) |
| Propan-2-yloxy | Low (prone to hydrolysis) | High (reactive ether) |
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in the development of new pharmaceuticals due to its unique structural features that may confer specific biological activities.
- Antimicrobial Activity : Studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of thiophene rings has been linked to enhanced activity against various bacterial strains .
- Anticancer Properties : Research has demonstrated that compounds containing oxadiazole and thiophene moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .
The compound's biological activity can be attributed to its ability to interact with various biological targets.
- Enzyme Inhibition : There is evidence suggesting that derivatives of oxadiazoles can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the inhibition of phospholipase A2 has been noted, which is crucial in inflammatory processes .
Material Science
Beyond biological applications, this compound can also find use in material science.
- Polymer Chemistry : Compounds with oxadiazole structures are utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in electronic applications .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Influencing pathways such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s uniqueness lies in its thiophen-2-yl substituent on the oxadiazole ring. Below is a comparative analysis with key analogues:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Thiophene vs. Phenyl Groups : The thiophen-2-yl group in the target compound offers a sulfur atom, which may influence redox activity and binding affinity compared to purely aromatic phenyl substituents (e.g., 4-chlorophenyl in compound 6) .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations :
- IR Spectroscopy : The target compound’s carbonyl stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives, confirming successful acylation .
- ¹H NMR : The isopropyl group’s methyl protons (δ 1.3–1.4) and thiophene aromatic protons (δ 7.0–7.8) are distinct from chlorophenyl (δ 7.2–7.4) or nitrophenyl (δ 8.5–8.7) signals in analogues .
Biological Activity
4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound belongs to the oxadiazole class, which has been recognized for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula for 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is with a molecular weight of approximately 365 Da. The compound features a complex structure that includes an oxadiazole ring and a thiophene moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 365 Da |
| LogP (octanol-water partition coefficient) | 5.7 |
| Polar Surface Area (Ų) | 30 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Biological Activity Overview
Recent studies have shown that oxadiazole derivatives exhibit a range of biological activities. The specific compound has been evaluated for its potential as an anticancer agent and as an inhibitor of carbonic anhydrases (CAs), which are important targets in cancer therapy.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings can selectively inhibit cancer cell proliferation. For instance, derivatives similar to the one studied have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and SK-MEL-2 (melanoma). The IC50 values for these compounds often fall within the micromolar range, indicating promising anticancer potential.
Case Study:
In a study evaluating several oxadiazole derivatives, one compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, showcasing its effectiveness in inhibiting cancer cell growth. This study emphasized the importance of structural modifications in enhancing biological activity .
Inhibition of Carbonic Anhydrases
Carbonic anhydrases play a crucial role in tumor biology by facilitating pH regulation and promoting tumor growth. The evaluation of oxadiazole derivatives revealed that certain compounds could selectively inhibit human carbonic anhydrases (hCA IX and hCA II) at nanomolar concentrations. For example, one derivative showed a Ki value of 89 pM against hCA IX, highlighting its potential as a therapeutic agent .
The mechanism by which 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide exerts its biological effects likely involves interactions with specific enzymes or receptors within cancer cells. The presence of the thiophene and oxadiazole moieties may facilitate binding to active sites of target proteins or enzymes, leading to inhibition of their activity and subsequent effects on cell proliferation.
Q & A
Q. What are the key synthetic steps for preparing 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide?
Methodological Answer: The synthesis typically involves:
- Coupling Reactions : Reacting a substituted benzoyl chloride with an amino-oxadiazole derivative under inert conditions. For example, in analogous syntheses, 5-chlorothiazol-2-amine reacts with benzoyl chloride derivatives in pyridine to form amide bonds .
- Oxadiazole Formation : Cyclization of thiosemicarbazides or hydrazides using dehydrating agents (e.g., POCl₃ or H₂SO₄) to form the 1,2,5-oxadiazole ring .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., methanol) yield pure compounds. Typical yields range from 85% to 95% .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | Pyridine, RT, 12–24 h | 88–98 | |
| Oxadiazole Cyclization | POCl₃, reflux, 2–4 h | 87–91 | |
| Purification | Silica gel (hexane:EtOAc = 7:3) | 95 |
Q. How is reaction progress monitored during synthesis?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Widely used to track reaction completion. For example, in TBHP-mediated domino reactions, TLC with hexane/EtOAc (7:3) confirms intermediate formation .
- Spectroscopic Monitoring : FTIR or NMR can detect key functional groups (e.g., disappearance of –NH₂ peaks at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for analogous benzamide derivatives?
Methodological Answer:
- Catalyst Screening : Oxidizing agents like TBHP improve efficiency in domino reactions (e.g., 70% TBHP increases yield to 95% in I₂-mediated systems) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics for oxadiazole formation .
- Temperature Control : Reflux in methanol (65–70°C) minimizes side reactions during amide coupling .
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolves molecular geometry and hydrogen bonding. For example, intermolecular N–H⋯N and C–H⋯O/F interactions stabilize crystal packing .
- NMR/FTIR Analysis :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and isopropyloxy (–OCH(CH₃)₂) protons (δ 1.2–1.4 ppm).
- FTIR : Amide C=O stretch at ~1680 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹ .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screens against targets like PFOR enzyme (linked to anaerobic metabolism) to hypothesize binding modes .
Q. Table 2: Key Computational Parameters
| Parameter | Value (eV) | Application | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 3.8–4.2 | Reactivity prediction | |
| Binding Affinity (ΔG) | -9.2 kcal/mol | Enzyme inhibition (e.g., PFOR) |
Q. How to resolve discrepancies in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous Na₂SO₄ for drying) and catalyst ratios .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .
- Literature Cross-Validation : Compare with structurally similar compounds, such as N-(5-chloro-1,3-thiazol-2-yl) derivatives, to identify systemic errors .
Q. How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Derivative Synthesis : Modify substituents on the benzamide (e.g., –OCH₃, –CF₃) or oxadiazole ring (e.g., thiophene vs. phenyl) .
- Biological Assays : Test against bacterial PFOR enzymes or cancer cell lines (e.g., MTT assay) to correlate substituents with activity .
Q. Table 3: Example SAR Modifications
| Derivative | Substituent (R) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Parent Compound | Thiophen-2-yl | 12.3 | |
| –CF₃ Analog | 4-(Trifluoromethyl) | 8.7 | |
| –OCH₃ Analog | 4-Methoxy | 18.9 |
Q. What role do intermolecular interactions play in crystallization?
Methodological Answer:
- Hydrogen Bonding : Centrosymmetric dimers via N–H⋯N bonds (e.g., N1–H1⋯N2, 2.89 Å) .
- Van der Waals Forces : Thiophene and oxadiazole rings stack via π-π interactions (3.4–3.6 Å spacing) .
Q. How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic steps like cyclization .
- Scaling Purification : Replace column chromatography with recrystallization (e.g., methanol/water) to reduce silica gel usage .
Q. What are the challenges in assessing metabolic stability for this compound?
Methodological Answer:
- In Vitro Assays : Use liver microsomes (human/rat) to measure CYP450-mediated degradation.
- LC-MS/MS Analysis : Detect metabolites like hydroxylated thiophene or oxidized oxadiazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
